![molecular formula C20H14F3N3O4 B2382302 1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide CAS No. 899970-47-9](/img/structure/B2382302.png)
1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
The compound “1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group, a trifluoromethyl group, a carboxamide group, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, trifluoromethyl group, and pyridine ring would all contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is often involved in reactions such as reduction and substitution . The trifluoromethyl group could potentially undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .
Scientific Research Applications
Anticancer Applications
1,2,3-Triazoles exhibit promising anticancer properties. Researchers have explored their potential as inhibitors of various cancer cell lines. Specifically, this compound has demonstrated remarkable activity against leukemia cell lines, such as HL-60 .
Anti-Inflammatory Effects
1,2,3-Triazoles and their derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial effects. Researchers have investigated its activity against bacteria, fungi, and other microorganisms. Further studies are needed to elucidate its mechanism of action and specific targets .
Supramolecular Chemistry
1,2,3-Triazoles derivatives play a role in supramolecular chemistry. Their unique structural features allow for interactions with other molecules, leading to the formation of supramolecular assemblies and functional materials .
Drug Discovery
Due to their diverse biological activities, 1,2,3-triazoles serve as valuable scaffolds in drug discovery. Researchers explore modifications of these compounds to develop novel bioactive entities. The compound could be a starting point for designing new drugs .
Fluorescent Imaging
1,2,3-Triazoles-based molecules have been employed in fluorescent imaging. Their ability to interact with biomolecules and exhibit fluorescence makes them useful for visualizing cellular processes and molecular interactions .
Chemical Biology
Researchers utilize 1,2,3-triazoles derivatives in chemical biology studies. These compounds serve as probes to investigate biological processes, protein-ligand interactions, and enzyme activities .
Materials Chemistry
Lastly, 1,2,3-triazoles contribute to materials chemistry. Their incorporation into polymers, nanoparticles, and other materials enhances their properties and functionality .
Safety and Hazards
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)15-4-2-5-16(10-15)24-19(28)14-7-8-18(27)25(12-14)11-13-3-1-6-17(9-13)26(29)30/h1-10,12H,11H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXATNFQMHAAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide |
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